molecular formula C17H16ClNO3 B14380536 3-(Benzoyloxy)-2-(4-chlorophenyl)-1,3-oxazinane CAS No. 88690-80-6

3-(Benzoyloxy)-2-(4-chlorophenyl)-1,3-oxazinane

Cat. No.: B14380536
CAS No.: 88690-80-6
M. Wt: 317.8 g/mol
InChI Key: REMVCCYIQASGLC-UHFFFAOYSA-N
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Description

3-(Benzoyloxy)-2-(4-chlorophenyl)-1,3-oxazinane is an organic compound that belongs to the class of oxazinanes This compound is characterized by the presence of a benzoyloxy group, a chlorophenyl group, and an oxazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzoyloxy)-2-(4-chlorophenyl)-1,3-oxazinane typically involves the reaction of 4-chlorobenzoyl chloride with 2-amino-2-(4-chlorophenyl)ethanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazinane ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Benzoyloxy)-2-(4-chlorophenyl)-1,3-oxazinane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The benzoyloxy and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxazinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxazinane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzoyloxy)-2-(4-chlorophenyl)-1,3-oxazinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzoyloxy)-2-(4-chlorophenyl)-1,3-oxazinane involves its interaction with specific molecular targets. The benzoyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the oxazinane ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzoyloxy)-2-(4-chlorophenyl)-1,3-oxazinane is unique due to the presence of the oxazinane ring, which imparts distinct chemical and biological properties

Properties

CAS No.

88690-80-6

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

IUPAC Name

[2-(4-chlorophenyl)-1,3-oxazinan-3-yl] benzoate

InChI

InChI=1S/C17H16ClNO3/c18-15-9-7-13(8-10-15)16-19(11-4-12-21-16)22-17(20)14-5-2-1-3-6-14/h1-3,5-10,16H,4,11-12H2

InChI Key

REMVCCYIQASGLC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(OC1)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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